2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid
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Overview
Description
2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenoxyacetic acid moiety linked to a cyclohexanecarbonylhydrazinylidene group. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the phenoxyacetic acid derivative. One common method involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base to form 4-formylphenoxyacetic acid. This intermediate is then reacted with cyclohexanecarbonylhydrazine under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a phenoxyacetic acid moiety.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its use as a herbicide.
Uniqueness
2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid is unique due to its hydrazone linkage and cyclohexane ring, which confer distinct chemical and biological properties. These features differentiate it from other phenoxyacetic acid derivatives and contribute to its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H20N2O4/c19-15(20)11-22-14-8-6-12(7-9-14)10-17-18-16(21)13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,18,21)(H,19,20)/b17-10+ |
InChI Key |
RHIKAFLRPRBOCS-LICLKQGHSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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